
Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring a piperidine ring substituted with various functional groups, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the formamido and propan-2-yloxyphenyl groups are introduced through substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl are used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of piperidine are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for similar applications.
Medicine
Medicinal chemistry is a major area of interest for this compound. It may be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Formamido Substituted Compounds: Molecules with formamido groups.
Propan-2-yloxyphenyl Substituted Compounds: Compounds with propan-2-yloxyphenyl groups.
Uniqueness
The uniqueness of Tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate lies in its specific combination of functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C23H36N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
tert-butyl 4-(4-formamido-3-propan-2-yloxyphenyl)-2-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O4/c1-15(2)20-12-18(10-11-25(20)22(27)29-23(5,6)7)17-8-9-19(24-14-26)21(13-17)28-16(3)4/h8-9,13-16,18,20H,10-12H2,1-7H3,(H,24,26) |
Clé InChI |
YQXOPIONLAYNCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


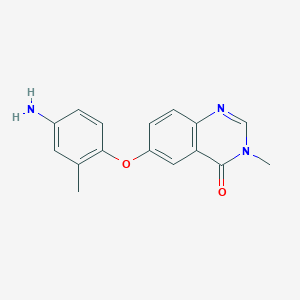


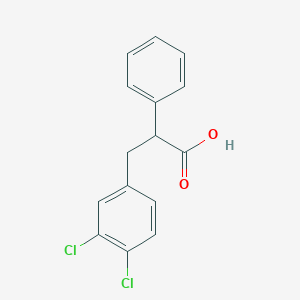
![2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)
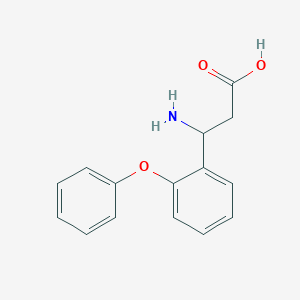
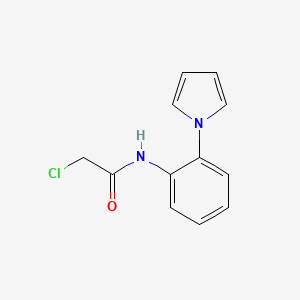
![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)
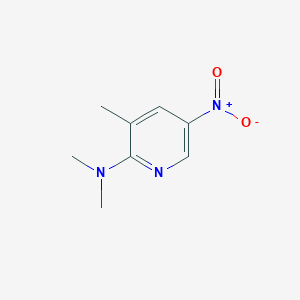

![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
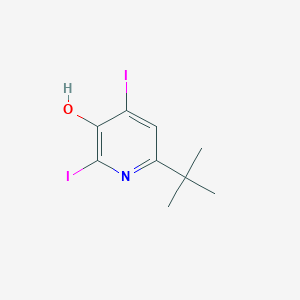
![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)
